

# An In-depth Technical Guide to 3-Nitro-4-phenylmethoxybenzamide

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## Compound of Interest

Compound Name:	3-Nitro-4-phenylmethoxybenzamide
Cat. No.:	B8018647

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## Introduction

**3-Nitro-4-phenylmethoxybenzamide** is a synthetic organic compound characterized by a benzamide core structure substituted with a nitro group and a phenylmethoxy (benzyloxy) group. The presence of the nitro group, a strong electron-withdrawing moiety, and the bulky benzyloxy group significantly influences the molecule's physicochemical properties and potential biological activity. Nitroaromatic compounds are a well-established class of molecules with diverse applications in pharmaceuticals, agrochemicals, and material science.<sup>[1][2][3]</sup> They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects, often attributed to the redox properties of the nitro group.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of **3-Nitro-4-phenylmethoxybenzamide** and related structures.

## Chemical Properties

A summary of the key chemical properties for a related compound, 3-Nitro-4-(4-phenylmethoxyphenoxy)benzamide, is provided below. It is important to note that while structurally similar, the properties of **3-Nitro-4-phenylmethoxybenzamide** may differ.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>16</sub> N <sub>2</sub> O <sub>5</sub>	[5]
Molecular Weight	376.36 g/mol	[5]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	

Note: Data for 3-Nitro-4-(4-phenylmethoxyphenoxy)benzamide from PubChem CID 3924964.

[5]

### Spectral Data Analysis

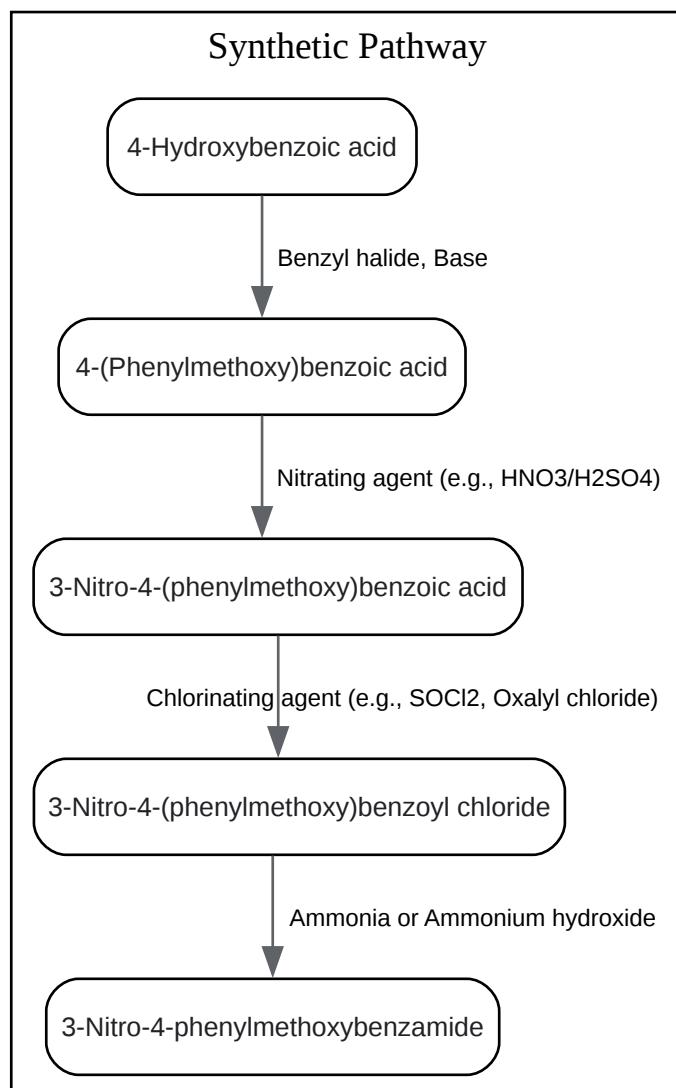
While specific spectral data for **3-Nitro-4-phenylmethoxybenzamide** is not readily available in public databases, characteristic spectral features can be predicted based on its structure. For instance, in <sup>1</sup>H NMR spectroscopy, distinct signals would be expected for the aromatic protons, the benzylic methylene protons of the phenylmethoxy group, and the amide protons.[6][7] In <sup>13</sup>C NMR, characteristic chemical shifts would be observed for the carbonyl carbon of the amide, the aromatic carbons, and the benzylic carbon.[8] Infrared (IR) spectroscopy would likely show characteristic absorption bands for the N-H and C=O stretching of the amide group, the C-N stretching of the nitro group, and the C-O stretching of the ether linkage. Mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's molecular weight.[6][9]

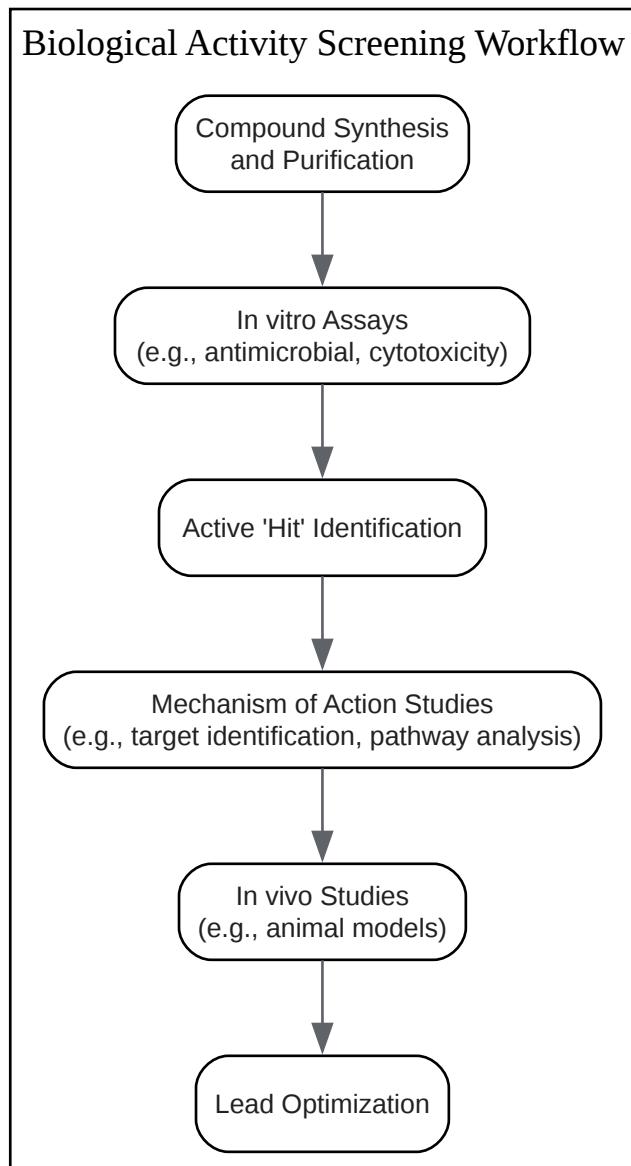
## Experimental Protocols

### General Synthesis of Nitrobenzamides

The synthesis of nitrobenzamide derivatives typically involves the nitration of a corresponding benzamide precursor or the amidation of a nitro-substituted benzoic acid or benzoyl chloride.

One potential synthetic route to **3-Nitro-4-phenylmethoxybenzamide** could involve the following conceptual steps:





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